Cas no 91857-96-4 (5-(3-methylphenyl)-1H-pyrazol-4-amine)

5-(3-methylphenyl)-1H-pyrazol-4-amine is a heterocyclic organic compound featuring a pyrazole core substituted with a 3-methylphenyl group at the 5-position and an amine group at the 4-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceuticals and agrochemicals. The presence of the amine functionality allows for further derivatization, enabling the synthesis of more complex molecules. Its aromatic and heterocyclic properties contribute to stability and reactivity in various chemical transformations. The compound is valuable in medicinal chemistry for developing biologically active molecules, including potential therapeutic agents. Proper handling and storage under inert conditions are recommended to maintain its stability.
5-(3-methylphenyl)-1H-pyrazol-4-amine structure
91857-96-4 structure
商品名:5-(3-methylphenyl)-1H-pyrazol-4-amine
CAS番号:91857-96-4
MF:C10H11N3
メガワット:173.214
CID:2714659
PubChem ID:13303428

5-(3-methylphenyl)-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 5-(3-methylphenyl)-1H-pyrazol-4-amine
    • 91857-96-4
    • EN300-1845374
    • 1H-Pyrazol-4-amine, 3-(3-methylphenyl)-
    • DTXSID601286528
    • SCHEMBL2314103
    • Pyrazole, 4-amino-5-(m-tolyl)-
    • 3-(3-Methylphenyl)-1H-pyrazol-4-amine
    • 4-Amino-5-(m-tolyl)pyrazole
    • インチ: InChI=1S/C10H11N3/c1-7-3-2-4-8(5-7)10-9(11)6-12-13-10/h2-6H,11H2,1H3,(H,12,13)
    • InChIKey: GCHHQBUSOJUHCL-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 173.095297364Da
  • どういたいしつりょう: 173.095297364Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 54.7Ų

5-(3-methylphenyl)-1H-pyrazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1845374-0.1g
5-(3-methylphenyl)-1H-pyrazol-4-amine
91857-96-4
0.1g
$615.0 2023-09-19
Enamine
EN300-1845374-0.25g
5-(3-methylphenyl)-1H-pyrazol-4-amine
91857-96-4
0.25g
$642.0 2023-09-19
Enamine
EN300-1845374-0.5g
5-(3-methylphenyl)-1H-pyrazol-4-amine
91857-96-4
0.5g
$671.0 2023-09-19
Enamine
EN300-1845374-1.0g
5-(3-methylphenyl)-1H-pyrazol-4-amine
91857-96-4
1g
$1371.0 2023-06-02
Enamine
EN300-1845374-10g
5-(3-methylphenyl)-1H-pyrazol-4-amine
91857-96-4
10g
$3007.0 2023-09-19
Enamine
EN300-1845374-1g
5-(3-methylphenyl)-1H-pyrazol-4-amine
91857-96-4
1g
$699.0 2023-09-19
Enamine
EN300-1845374-2.5g
5-(3-methylphenyl)-1H-pyrazol-4-amine
91857-96-4
2.5g
$1370.0 2023-09-19
Enamine
EN300-1845374-5.0g
5-(3-methylphenyl)-1H-pyrazol-4-amine
91857-96-4
5g
$3977.0 2023-06-02
Enamine
EN300-1845374-5g
5-(3-methylphenyl)-1H-pyrazol-4-amine
91857-96-4
5g
$2028.0 2023-09-19
Enamine
EN300-1845374-0.05g
5-(3-methylphenyl)-1H-pyrazol-4-amine
91857-96-4
0.05g
$587.0 2023-09-19

5-(3-methylphenyl)-1H-pyrazol-4-amine 関連文献

5-(3-methylphenyl)-1H-pyrazol-4-amineに関する追加情報

Comprehensive Overview of 5-(3-methylphenyl)-1H-pyrazol-4-amine (CAS No. 91857-96-4): Properties, Applications, and Research Insights

5-(3-methylphenyl)-1H-pyrazol-4-amine (CAS No. 91857-96-4) is a specialized organic compound belonging to the pyrazole family, a class of heterocyclic aromatic amines with significant relevance in pharmaceutical and agrochemical research. This compound, characterized by its 3-methylphenyl substitution, has garnered attention due to its potential as a building block in drug discovery and material science. Its molecular structure, featuring a pyrazole core and an amine functional group, enables diverse chemical modifications, making it valuable for designing novel bioactive molecules.

Recent studies highlight the growing interest in 5-(3-methylphenyl)-1H-pyrazol-4-amine as a precursor for small-molecule inhibitors targeting enzymes like kinases and G-protein-coupled receptors (GPCRs). Researchers are exploring its role in modulating cell signaling pathways, particularly in oncology and inflammation. The compound's structural versatility aligns with current trends in fragment-based drug design (FBDD), where its scaffold serves as a starting point for optimizing drug candidates with improved binding affinity and selectivity.

From an industrial perspective, CAS No. 91857-96-4 is utilized in the synthesis of advanced intermediates for specialty chemicals. Its thermal stability and compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) make it suitable for constructing complex architectures. Manufacturers emphasize its high purity grades (>98%) to meet stringent requirements in high-throughput screening (HTS) and combinatorial chemistry.

Environmental and safety profiles of 5-(3-methylphenyl)-1H-pyrazol-4-amine are rigorously evaluated. While not classified as hazardous under current regulations, proper handling protocols—such as personal protective equipment (PPE) and ventilation controls—are recommended during laboratory use. The compound's low ecotoxicity and biodegradability align with the green chemistry principles increasingly demanded by regulatory bodies.

Emerging applications include its integration into fluorescent probes for bioimaging, leveraging its electron-rich aromatic system. Additionally, computational studies (molecular docking and QSAR modeling) predict its potential in neurological disorder therapeutics, addressing trending topics like neuroinflammation and blood-brain barrier permeability. These insights position CAS No. 91857-96-4 as a compound of interest for precision medicine initiatives.

For researchers sourcing this material, key considerations include supplier reliability, batch-to-batch consistency, and analytical documentation (e.g., NMR, HPLC data). Storage under inert atmosphere at controlled temperatures ensures long-term stability. As demand grows for tailor-made heterocycles, 5-(3-methylphenyl)-1H-pyrazol-4-amine exemplifies how niche intermediates can drive innovation across life sciences and beyond.

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